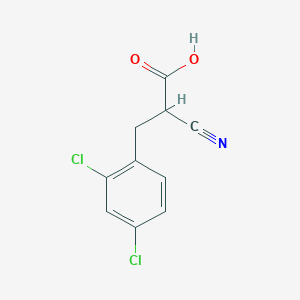

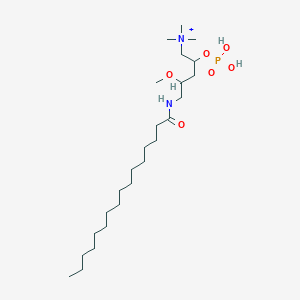

![molecular formula C21H18O10 B12293149 3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293149.png)

3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phénoxy]oxane-2-carboxylique est un composé organique complexe appartenant à la classe des flavonoïdes. Les flavonoïdes sont connus pour leurs diverses activités biologiques et sont souvent présents dans diverses plantes. Ce composé se caractérise par sa structure unique, qui comprend plusieurs groupes hydroxyle et une fraction chroményle, ce qui en fait un sujet d’intérêt dans divers domaines scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phénoxy]oxane-2-carboxylique implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la condensation d’un dérivé de chromén-4-one avec un acide oxane-2-carboxylique substitué par un phénoxy. Les conditions de réaction nécessitent souvent l’utilisation de catalyseurs tels que des acides ou des bases, et le processus peut impliquer un chauffage sous reflux .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont employées pour obtenir le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phénoxy]oxane-2-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des quinones.

Réduction : Le groupe carbonyle de la fraction chroményle peut être réduit pour former des alcools.

Substitution : Le groupe phénoxy peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles tels que les amines et les thiols. Les réactions sont généralement effectuées à des températures et à des pH contrôlés pour garantir la sélectivité et le rendement .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés d’alcool. Les réactions de substitution peuvent conduire à divers dérivés phénoxy substitués .

Applications de la recherche scientifique

L’acide 3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phénoxy]oxane-2-carboxylique a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.

Biologie : Le composé présente des propriétés antioxydantes et est étudié pour son potentiel à piéger les radicaux libres.

Médecine : Des recherches sont en cours pour explorer ses effets thérapeutiques potentiels, notamment des activités anti-inflammatoires et anticancéreuses.

Applications De Recherche Scientifique

3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits antioxidant properties and is studied for its potential to scavenge free radicals.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mécanisme D'action

Le mécanisme d’action de l’acide 3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phénoxy]oxane-2-carboxylique implique son interaction avec diverses cibles moléculaires et voies. L’activité antioxydante du composé est attribuée à sa capacité à donner des atomes d’hydrogène de ses groupes hydroxyle, neutralisant les radicaux libres. En outre, il peut inhiber des enzymes telles que la tyrosinase, qui est impliquée dans la synthèse de la mélanine .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 3,4,5-trihydroxy-6-[(4-oxo-2-phényl-4H-chromén-3-yl)oxy]oxane-2-carboxylique

- Acide 3,4,5-trihydroxy-6-{[(2E)-2-méthylbut-2-énoyl]oxy}oxane-2-carboxylique

- Acide benzoïque, 3,4,5-trihydroxy-

Unicité

Ce qui distingue l’acide 3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phénoxy]oxane-2-carboxylique des composés similaires est sa combinaison unique de groupes hydroxyle et de la fraction chroményle. Cette structure confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications .

Propriétés

IUPAC Name |

3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O10/c22-10-3-6-12-14(7-10)29-8-13(15(12)23)9-1-4-11(5-2-9)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUYSKUVHUPXBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

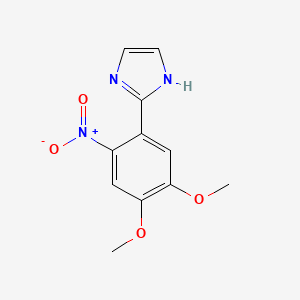

![2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)

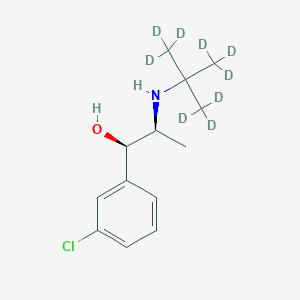

![2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate](/img/structure/B12293069.png)

![N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)

![Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-valyl-L-phenylalanyl]-](/img/structure/B12293143.png)

![N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12293148.png)

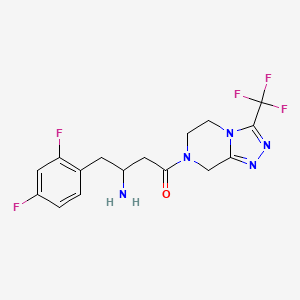

![4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid](/img/structure/B12293157.png)